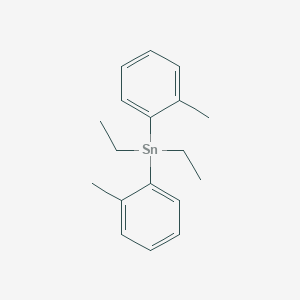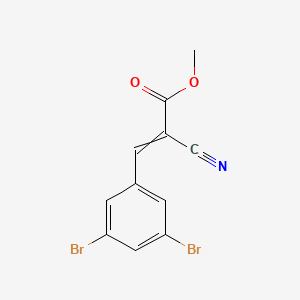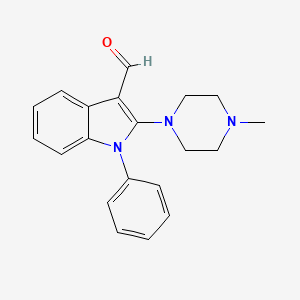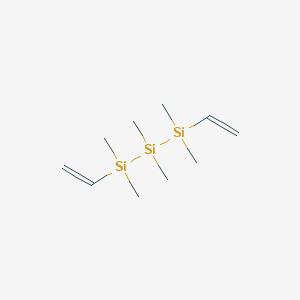![molecular formula C12H15N3O4 B14506194 (Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine CAS No. 63808-38-8](/img/structure/B14506194.png)
(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine is an organic compound that features a benzyloxycarbonyl group. This compound is notable for its applications in organic synthesis, particularly in the protection of amine groups during peptide synthesis .
準備方法
The synthesis of (Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine typically involves the protection of amine groups using benzyloxycarbonyl chloride (CBzCl). The reaction conditions often include the use of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar protection strategies but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
This compound undergoes several types of chemical reactions:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions, although this is less common.
科学的研究の応用
(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine is widely used in scientific research, particularly in:
Biology: In the synthesis of peptides and proteins, facilitating the study of biological processes and the development of pharmaceuticals.
Medicine: In the development of peptide-based drugs, where the protection and deprotection of amine groups are crucial steps.
作用機序
The mechanism by which (Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine exerts its effects involves the protection of amine groups. The benzyloxycarbonyl group is introduced to the amine via nucleophilic attack on the carbonyl carbon of the benzyloxycarbonyl chloride. This forms a stable carbamate linkage, protecting the amine from unwanted reactions. Deprotection occurs through catalytic hydrogenation or acidic conditions, which cleave the carbamate linkage and release the free amine .
類似化合物との比較
Similar compounds include:
Boc-protected amines: Using di-tert-butyl dicarbonate (Boc2O) for protection, which can be removed with acid.
Fmoc-protected amines: Using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for protection, which can be removed with base.
(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine is unique in its use of the benzyloxycarbonyl group, which provides stability and selectivity in peptide synthesis .
特性
CAS番号 |
63808-38-8 |
|---|---|
分子式 |
C12H15N3O4 |
分子量 |
265.26 g/mol |
IUPAC名 |
2-[[1-amino-2-(phenylmethoxycarbonylamino)ethylidene]amino]acetic acid |
InChI |
InChI=1S/C12H15N3O4/c13-10(14-7-11(16)17)6-15-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14)(H,15,18)(H,16,17) |
InChIキー |
BSGWENGNBXJMCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)

![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)



![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)

![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)

